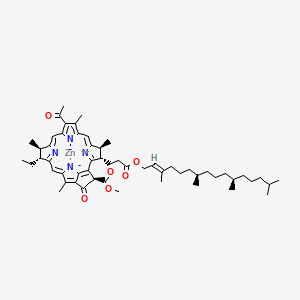

Zinc bacteriochlorophyll a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zn-Bacterio-chlorophyll a is a metallotetrapyrrole.

Aplicaciones Científicas De Investigación

Role in Health and Disease Prevention

Zinc is a vital micronutrient involved in numerous physiological and biochemical processes in the human body. Its influence on immune system modulation can enhance responses to pathogens, reduce inflammatory responses, and potentially possess anti-carcinogenic effects. The interaction of zinc with gut microbiota indicates a symbiotic relationship, affecting the natural course of gastrointestinal diseases. Moreover, zinc's preliminary viral antireplicative effects suggest its potential in treatment and prevention of diseases like COVID-19, highlighting its importance in health and disease prevention (Scarpellini et al., 2022).

Agronomic Biofortification

Zinc deficiency is a major health problem, especially in developing countries where diets predominantly consist of cereal-based foods with low zinc concentrations. Agronomic biofortification, a strategy to improve the nutritional value of crop plants, includes optimized fertilizer applications to enhance the zinc content of crops like wheat and rice. This approach is crucial for improving human health, particularly in zinc-deficient regions (Cakmak & Kutman, 2018).

Biomedical Applications

Zinc-containing bioactive glasses are gaining attention for their roles in bone regeneration and tissue engineering. These materials, due to their antibacterial effects and bioactivity, are considered for various applications, including bone tissue scaffolds, bone filling granules, and bioactive coatings. Understanding their in vitro biological behavior, cytotoxic effects, and degradation characteristics is essential for their application in bone regeneration strategies (Balasubramanian et al., 2015).

Antimicrobial Applications

Zinc oxide nanoparticles (ZnO NPs) exhibit significant antibacterial properties, making them suitable for various applications, including antibacterial coatings in food packaging, refrigerators, dishwashers, and food containers to prevent spoilage. The release of reactive oxygen species (ROS) from the surface of ZnO NPs can damage microorganisms, indicating their potential as an antibacterial agent (Kalra et al., 2022).

Role in Respiratory Health

Zinc plays a critical role in the respiratory epithelium, acting as an antioxidant, organelle stabilizer, anti-apoptotic agent, and a vital component for wound healing and DNA synthesis. Its protective role for the airway epithelium against noxious agents suggests important implications for conditions like asthma and other inflammatory diseases where the physical barrier is vulnerable (Truong-Tran et al., 2001).

Propiedades

Fórmula molecular |

C55H74N4O6Zn |

|---|---|

Peso molecular |

952.6 g/mol |

Nombre IUPAC |

zinc;methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H75N4O6.Zn/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;/t31-,32-,34-,35+,39-,40+,51-;/m1./s1 |

Clave InChI |

RIRRBPQKSNZHKW-AGGZHOMASA-M |

SMILES isomérico |

CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |

SMILES canónico |

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

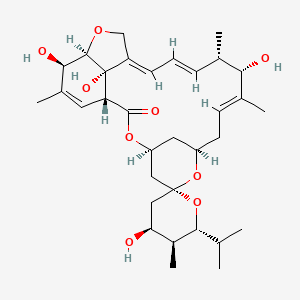

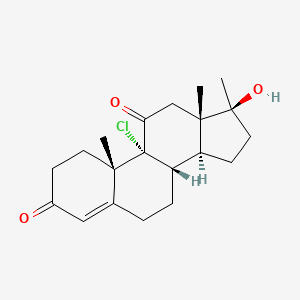

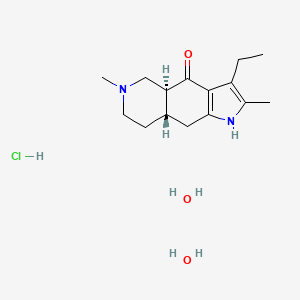

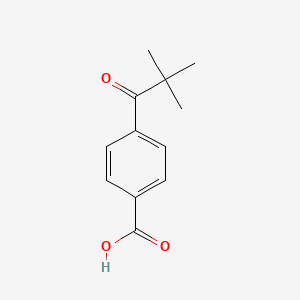

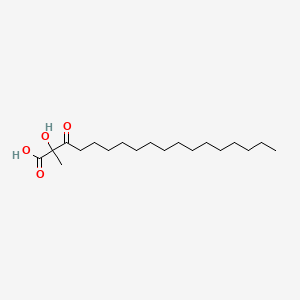

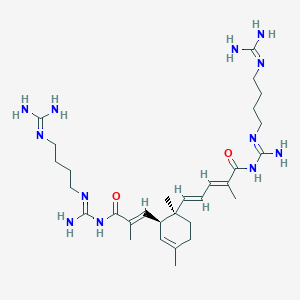

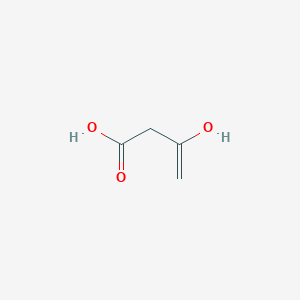

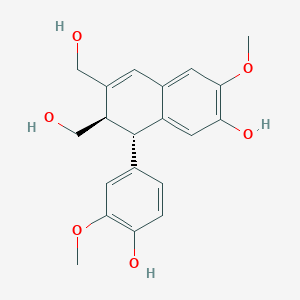

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)

![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)

![[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)